ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a cyclopenta[d]pyrimidinone core fused with a thiazole ring. The structure includes a thioether linkage (via the -S- group) connecting the pyrimidinone moiety to an acetamido-thiazole subunit, with an ethyl ester functional group enhancing its solubility and reactivity. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like kinases or proteases. Its synthesis likely involves alkylation or nucleophilic substitution reactions, as seen in analogous compounds (e.g., alkylation of thiopyrimidines with chloroacetamides) .
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-24-13(22)6-9-7-26-16(17-9)19-12(21)8-25-14-10-4-3-5-11(10)18-15(23)20-14/h7H,2-6,8H2,1H3,(H,17,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXQFMHUCGUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets by binding to them, which could result in changes to the target’s function.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is. Specific details on how these factors influence the action of this compound are currently unknown.
Biological Activity
Ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Structural Overview
The compound features a unique structure characterized by:
- A cyclopenta[d]pyrimidine core
- A thiazole moiety
- An acetate group
This intricate arrangement contributes to its biological interactions and effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms can include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can alter physiological responses. For instance, it has been noted to interact with protein tyrosine phosphatases (PTPs), influencing glucose metabolism and potentially offering therapeutic benefits in diabetes management .
- Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways related to cell growth and differentiation.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. This compound could potentially demonstrate similar properties, making it a candidate for further studies in oxidative stress-related conditions .
Anticancer Potential
The compound's ability to inhibit specific enzymes suggests potential anticancer properties. Studies on related thiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
Neuroprotective Effects
Given its structural features, there is potential for neuroprotective effects. Compounds with similar scaffolds have been evaluated for their ability to protect neuronal cells from oxidative damage and apoptosis .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
Summary of Findings
| Property | Description |
|---|---|
| Chemical Structure | Ethyl 2-(2-(2-(...)) |
| Mechanism | Enzyme inhibition; receptor modulation |
| Antioxidant Activity | Potentially significant based on structural analogs |
| Anticancer Activity | Promising results in inhibiting cancer cell proliferation |
| Neuroprotective Effects | Potential protective effects against oxidative stress in neuronal cells |
Comparison with Similar Compounds
Cyclopenta-Pyrimidinone Derivatives
- Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (573938-02-0): This analog replaces the thiazole ring with a thieno[2,3-d]pyrimidine system and introduces a 4-chlorophenyl substituent.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :
Features a simpler pyrimidine core with a thietane (three-membered sulfur ring) substituent. The absence of a fused cyclopenta ring reduces steric hindrance, possibly improving metabolic stability but diminishing target selectivity .
Tetrahydroimidazo[1,2-a]pyridine Derivatives
- Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d): Contains a nitro group and cyano substituents, which increase electron-withdrawing effects and polarity. The imidazo-pyridine core differs in hydrogen-bonding capacity compared to pyrimidinone-thiazole systems, impacting solubility and pharmacokinetics .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Substitution with a phenethyl group enhances lipophilicity, suggesting improved membrane permeability relative to the target compound’s ethyl ester .
Substituent Effects on Physicochemical Properties
*Estimated LogP based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
